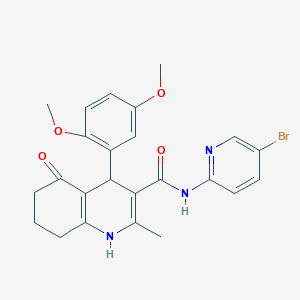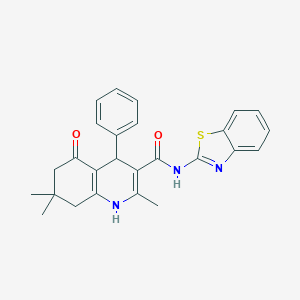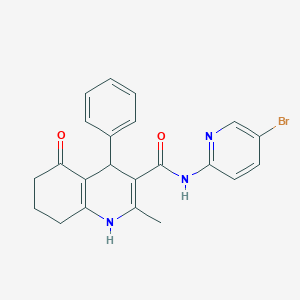![molecular formula C25H22N2OS B304301 (3-amino-6-isobutylthieno[2,3-b]pyridin-2-yl)(9H-fluoren-2-yl)methanone](/img/structure/B304301.png)
(3-amino-6-isobutylthieno[2,3-b]pyridin-2-yl)(9H-fluoren-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-amino-6-isobutylthieno[2,3-b]pyridin-2-yl)(9H-fluoren-2-yl)methanone, commonly referred to as FITM, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. FITM belongs to the class of compounds known as fatty acid binding protein (FABP) inhibitors, which have been shown to have various pharmacological effects. In
Mecanismo De Acción
FITM works by inhibiting the activity of (3-amino-6-isobutylthieno[2,3-b]pyridin-2-yl)(9H-fluoren-2-yl)methanone, which is involved in the transport of fatty acids. (3-amino-6-isobutylthieno[2,3-b]pyridin-2-yl)(9H-fluoren-2-yl)methanone is expressed in various tissues, including adipose tissue, liver, and muscle. (3-amino-6-isobutylthieno[2,3-b]pyridin-2-yl)(9H-fluoren-2-yl)methanone plays a crucial role in the regulation of lipid metabolism and inflammation. By inhibiting (3-amino-6-isobutylthieno[2,3-b]pyridin-2-yl)(9H-fluoren-2-yl)methanone activity, FITM can reduce the levels of pro-inflammatory cytokines and improve insulin sensitivity.
Biochemical and Physiological Effects
FITM has been shown to have various biochemical and physiological effects. Studies have shown that FITM can reduce inflammation by inhibiting the activity of (3-amino-6-isobutylthieno[2,3-b]pyridin-2-yl)(9H-fluoren-2-yl)methanone. FITM has also been shown to improve insulin sensitivity, making it a potential therapy for type 2 diabetes. FITM has also been shown to have anti-cancer properties, making it a potential therapy for various types of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of FITM is its ability to inhibit (3-amino-6-isobutylthieno[2,3-b]pyridin-2-yl)(9H-fluoren-2-yl)methanone activity, making it a potential therapy for various diseases. FITM has been extensively studied, and its synthesis method has been optimized to produce high yields and purity. However, one of the limitations of FITM is its potential toxicity. Studies have shown that FITM can cause liver toxicity in animal models, making it a potential safety concern.
Direcciones Futuras
There are several future directions for FITM research. One potential direction is the development of FITM analogs with improved efficacy and safety profiles. Another potential direction is the investigation of FITM as a therapy for other diseases, such as obesity and cardiovascular disease. Additionally, further studies are needed to investigate the potential toxicity of FITM and its analogs. Overall, the potential therapeutic applications of FITM make it an exciting area of research with significant potential for future drug development.
Métodos De Síntesis
FITM is synthesized using a multi-step process that involves the reaction of various reagents. The first step involves the synthesis of the thienopyridine intermediate, which is then reacted with 9H-fluorenone to form FITM. The synthesis of FITM has been optimized to produce high yields and purity. The synthesis method of FITM has been extensively studied and reported in various scientific journals.
Aplicaciones Científicas De Investigación
FITM has been shown to have various pharmacological effects, making it an attractive candidate for therapeutic applications. One of the most significant applications of FITM is its potential as an anti-inflammatory agent. FITM has been shown to inhibit the activity of (3-amino-6-isobutylthieno[2,3-b]pyridin-2-yl)(9H-fluoren-2-yl)methanone, which is involved in the transport of fatty acids. By inhibiting (3-amino-6-isobutylthieno[2,3-b]pyridin-2-yl)(9H-fluoren-2-yl)methanone activity, FITM can reduce the levels of pro-inflammatory cytokines, leading to a decrease in inflammation.
FITM has also been shown to have potential as an anti-cancer agent. Studies have shown that FITM can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. FITM has also been shown to sensitize cancer cells to chemotherapy, making it a potential adjuvant therapy.
Propiedades
Nombre del producto |
(3-amino-6-isobutylthieno[2,3-b]pyridin-2-yl)(9H-fluoren-2-yl)methanone |
|---|---|
Fórmula molecular |
C25H22N2OS |
Peso molecular |
398.5 g/mol |
Nombre IUPAC |
[3-amino-6-(2-methylpropyl)thieno[2,3-b]pyridin-2-yl]-(9H-fluoren-2-yl)methanone |
InChI |
InChI=1S/C25H22N2OS/c1-14(2)11-18-8-10-21-22(26)24(29-25(21)27-18)23(28)16-7-9-20-17(13-16)12-15-5-3-4-6-19(15)20/h3-10,13-14H,11-12,26H2,1-2H3 |
Clave InChI |
BDDMKCMTQQMDOH-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=NC2=C(C=C1)C(=C(S2)C(=O)C3=CC4=C(C=C3)C5=CC=CC=C5C4)N |
SMILES canónico |
CC(C)CC1=NC2=C(C=C1)C(=C(S2)C(=O)C3=CC4=C(C=C3)C5=CC=CC=C5C4)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



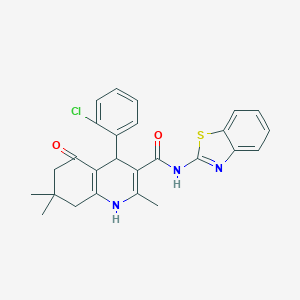
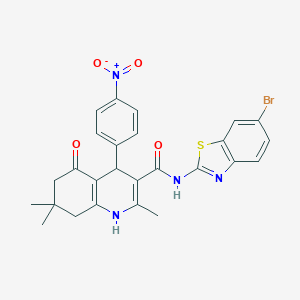

![2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B304222.png)






